N-(3-fluoro-4-methylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-(3-fluoro-4-methylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide (CAS: 2034314-52-6) is a pyrrolo[3,2-d]pyrimidine derivative characterized by a sulfanylacetamide linker and a 3-fluoro-4-methylphenyl substituent. Its molecular formula is C₂₈H₂₃FN₄O₃S, with a molecular weight of 514.57 g/mol . The compound’s core structure integrates a bicyclic pyrrolo-pyrimidine scaffold, a common motif in kinase inhibitors and anticancer agents, with a 4-oxo group and phenyl substitution at position 6.
Synthetic routes for analogous compounds (e.g., ) typically involve nucleophilic substitution reactions between chloroacetanilides and thiol-containing heterocycles under basic conditions (e.g., K₂CO₃ in acetone).
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[(3-methyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O2S/c1-13-8-9-15(10-17(13)23)25-18(28)12-30-22-26-19-16(14-6-4-3-5-7-14)11-24-20(19)21(29)27(22)2/h3-11,24H,12H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRSUWNELQODIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)NC=C3C4=CC=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluoro-4-methylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, structure-activity relationship (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrrolo[3,2-d]pyrimidine core linked to a fluorinated phenyl group and a sulfanyl acetamide moiety. This unique combination may contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings related to its anticancer activity:
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF7 | 1.88 | CDK2 inhibition | |
| HCT116 | 0.39 | Aurora-A kinase inhibition | |
| SF-268 | 31.5 | Induction of apoptosis | |
| HepG2 | 1.1 | Cell cycle arrest at SubG1/G1 phase |
The biological activity of this compound appears to be mediated through several mechanisms:
- CDK Inhibition : The compound has shown significant inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
- Aurora Kinase Inhibition : It also inhibits Aurora-A kinase, which is involved in mitotic processes and is often overexpressed in cancer cells .
- Apoptosis Induction : The compound induces apoptosis in cancer cells, which is a desirable effect for anticancer agents .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that specific structural features are critical for the biological activity of this compound:
- Fluorinated Phenyl Group : The presence of the 3-fluoro substituent enhances binding affinity to target proteins.
- Pyrrolo[3,2-d]pyrimidine Core : This core structure is essential for the interaction with kinases and other cellular targets.
Case Studies
Recent research has identified this compound as part of a broader screening effort to discover novel anticancer agents. For instance, a study involving multicellular spheroids demonstrated that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines, indicating the potential for clinical applications in cancer therapy .
Comparison with Similar Compounds
Pharmacological Potential:
- Kinase Inhibition : Pyrrolo-pyrimidine derivatives are established kinase inhibitors (e.g., JAK2, EGFR). The target compound’s 7-phenyl group may mimic ATP-binding pocket interactions seen in similar inhibitors .
- Anticancer Activity: Thieno-pyrimidine analogs () exhibit cytotoxicity in preclinical models, suggesting the sulfur atom’s role in enhancing DNA intercalation or topoisomerase inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
